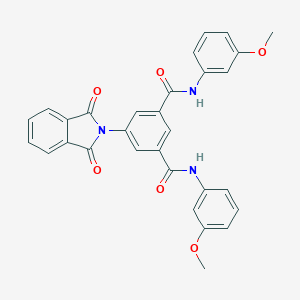![molecular formula C15H8INO4 B303145 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as IBIDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biotechnology, and material science. IBIDI is a heterocyclic compound that contains both iodine and benzoyl groups, making it a versatile molecule for various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may exert its effects through the inhibition of various enzymes and signaling pathways. For example, 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins that contribute to tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exert various biochemical and physiological effects. For example, it has been reported to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to reduce the production of inflammatory cytokines and chemokines, which contribute to the development of inflammation. Additionally, 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily modified for various applications. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to exhibit low toxicity, making it a suitable candidate for further development as a therapeutic agent. However, one limitation of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is its poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione as a potential therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Further studies are needed to elucidate the mechanism of action of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione and its potential interactions with other drugs. Additionally, the development of new synthesis methods for 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may lead to the production of more potent and effective analogs. Overall, 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has the potential to make significant contributions to various fields of research and may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step reaction process. The first step involves the reaction of 2-aminobenzoic acid with iodine and phosphorus oxychloride to form 2-iodobenzoyl chloride. The second step involves the reaction of 2-iodobenzoyl chloride with phthalic anhydride in the presence of a base to form 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione. This synthesis method has been reported in various research studies and has been found to be effective in producing high yields of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in various disease processes. These findings suggest that 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may have therapeutic potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Propriétés
Nom du produit |
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C15H8INO4 |
Poids moléculaire |
393.13 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-iodobenzoate |
InChI |
InChI=1S/C15H8INO4/c16-12-8-4-3-7-11(12)15(20)21-17-13(18)9-5-1-2-6-10(9)14(17)19/h1-8H |
Clé InChI |
DYUSOXCNCVCOTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3I |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)

![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)


![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)